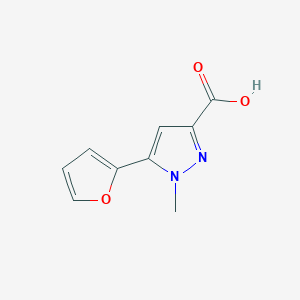
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, starting from furan derivatives and incorporating pyrazole moieties through multi-step synthetic pathways. For instance, 5-chloropyrazinecarboxylic acid, a structurally similar compound, was prepared from 2-furylglyoxal and aminoacetamide, followed by chlorination and permanganate oxidation (Sato & Arai, 1982). Another approach involved semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands to assemble metal coordination polymers, showcasing the versatility of pyrazole-carboxylic acids in constructing complex structures (Cheng et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied through X-ray diffraction and density functional theory (DFT) calculations, providing insights into their conformation and electronic properties. For example, the crystal structure and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester revealed its stable tautomeric forms and thermodynamic properties (Shen et al., 2012).
Chemical Reactions and Properties
Pyrazole-carboxylic acids engage in various functionalization reactions, demonstrating their reactivity and potential as intermediates for further chemical transformations. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamides and carboxylate derivatives, highlighting the reactivity of the carboxylic acid group in such molecules (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the applications and handling of these compounds. The synthesis and characterization of compounds like 3-methylisoxazole-5-carboxamides provide valuable data on their physical properties (Martins et al., 2002).
Chemical Properties Analysis
The chemical properties of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid and related compounds, such as reactivity towards different reagents, stability under various conditions, and potential for further derivatization, are central to their utility in chemical synthesis and pharmaceutical research. Studies on the functionalization reactions and properties of similar pyrazole-3-carboxylic acids and their derivatives shed light on the versatile chemistry of these compounds (Fedotov & Hotsulia, 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Methods : Research has explored various methods of synthesizing compounds structurally similar to 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. For instance, Sato and Arai (1982) described the synthesis of related compounds through the condensation of 2-furylglyoxal with aminoacetamide, followed by chlorination and permanganate oxidation (Sato & Arai, 1982).
- Characterization and Analysis : Studies like that of Viveka et al. (2016) have focused on characterizing similar compounds using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. This research provides insights into the structural and spectral properties of these compounds (Viveka et al., 2016).
Biological and Pharmacological Research
- Antimicrobial Properties : Research by Altalbawy (2013) and Dhaduk & Joshi (2022) has shown that derivatives of similar pyrazole compounds exhibit antimicrobial properties. These studies highlight the potential use of these compounds in developing new antimicrobial agents (Altalbawy, 2013); (Dhaduk & Joshi, 2022).
Material Science and Coordination Chemistry
- Coordination Compounds : Research like that of Radi et al. (2015) has explored the use of pyrazole-dicarboxylate acid derivatives, which are structurally similar to 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, in forming coordination complexes with metals like Cu and Co. These studies contribute to the field of coordination chemistry and material science (Radi et al., 2015).
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEWHNSDJMBLBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428774 |
Source


|
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
108128-39-8 |
Source


|
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

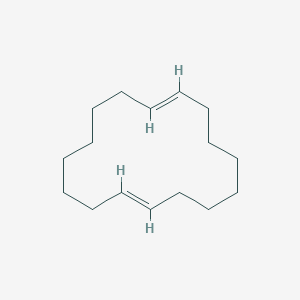
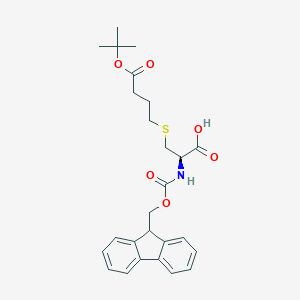
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
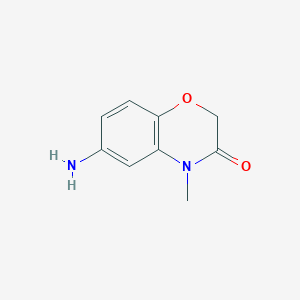




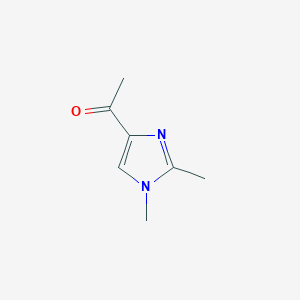
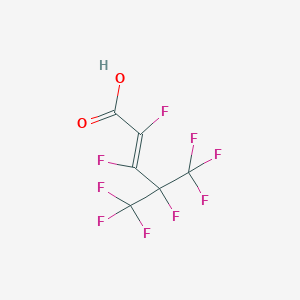
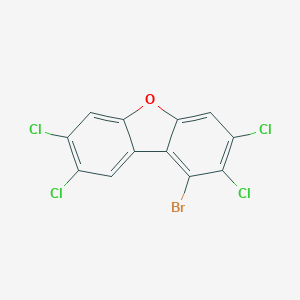
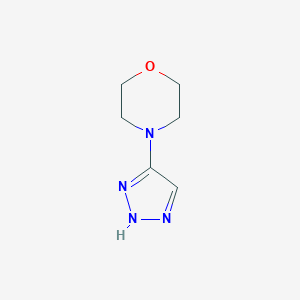
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)